Ethylene bisdithiocarbamate

Übersicht

Beschreibung

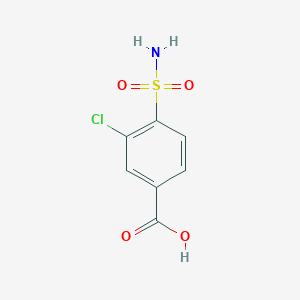

Ethylene bisdithiocarbamates (EBDCs) are a class of fungicides that have been widely used in agriculture since the 1940s . They are functional groups with the general formula R2N−C(=S)−S−R and structure >N−C(=S)−S− . They are also used in the vulcanization of rubber .

Synthesis Analysis

Dithiocarbamates are formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) . The general method of preparation is called one-pot synthesis .

Molecular Structure Analysis

The basic structure of DTC is analogous to the carbamates except oxygen is replaced with sulfur . They are broadly divided into two subgroups: N,N-dimethyldithiocarbamates (DMDCs) and ethylenebis-(dithiocarbamates) (EBDCs) .

Chemical Reactions Analysis

Dithiocarbamates are readily S-alkylated . For example, methyl dimethyldithiocarbamate can be prepared by methylation of the dithiocarbamate . Oxidation of dithiocarbamates gives the thiuram disulfide .

Wissenschaftliche Forschungsanwendungen

Toxicological Impacts

Ethylene bisdithiocarbamate (EBDC) pesticides like Maneb and Mancozeb have been studied for their toxicological impacts. Research has shown that these fungicides produce cell loss and metal accumulation in human colon cells, leading to oxidative stress due to intracellular metal accumulation (Hoffman et al., 2016). Additionally, Mancozeb exposure has been linked to the disruption of mitochondrial activity and induction of apoptosis in colon cells (Dhaneshwar & Hardej, 2021).

Environmental Impact

The environmental impact of EBDCs has been observed in regions with intensive use of these fungicides, such as banana production areas in tropical Mexico. There, severe manganese accumulation in soil and significant pollution of surface and subsurface water with ethylenethiourea, a main metabolite of Mancozeb, were noted, posing risks to aquatic life and human health (Geissen et al., 2010).

Biomonitoring and Detection

Studies have also focused on biomonitoring EBDC exposure. For instance, ethylenethiourea hemoglobin adducts have been proposed as a possible indicator of exposure to EBDC pesticides (Pastorelli et al., 2009). Additionally, methods for determining EBDC residues in food products, like almonds, using matrix solid-phase dispersion and liquid chromatography have been developed (Garcinuño et al., 2004).

Use in Nuclear Medicine

In the field of nuclear medicine, (ethoxy(ethyl)amino)methanedithiol, a compound related to EBDCs, is used as a ligand in diagnostic radiopharmaceuticals. The stability, reactivity, and structural properties of bis(N-ethoxy-N-ethyl-dithiocarbamato)nitride technetium-99m, a cardiac perfusion imaging agent, were studied, indicating the anti-molecular structure's stability (Nabati, 2018).

Analytical Applications

EBDCs have been used in analytical applications such as the preparation of a PVC membrane Ag (I) ion selective electrode. Trimethylene bis(N-ethyl-N-phenyldithiocarbamate) was utilized as the ionophore in this electrode, demonstrating selectivity for silver ions over other metal ions (Yan Zhen-ning, 2006).

Mitochondrial Dysfunction and ROS Production

A study on Caenorhabditis elegans demonstrated that acute exposure to Mn/Zn EBDC fungicides leads to mitochondrial dysfunction and increased reactive oxygen species production, highlighting potential toxic mechanisms in humans (Todt et al., 2016).

Ethylene Perception Inhibition

Ethylene bisdithiocarbamates have been investigated in relation to their influence on ethylene perception in fruits and vegetables. The inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), was researched for its effects on product quality maintenance and ripening processes (Watkins, 2006).

Wirkmechanismus

Safety and Hazards

Dithiocarbamates present a low toxicity, but the metabolites and degradation products of EBDCs, ethylene thiourea, affect the thyroid, and furthermore, neurotoxic effects have also been observed . They have been classified as Group 3 agents – “not classifiable as to their carcinogenicity to humans” .

Eigenschaften

IUPAC Name |

2-carbamothioylsulfanylethyl carbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S4/c5-3(7)9-1-2-10-4(6)8/h1-2H2,(H2,5,7)(H2,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNATDQRFAUDKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

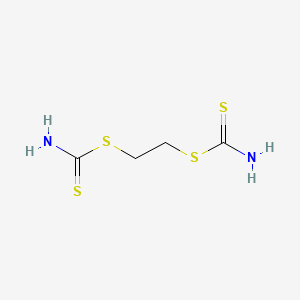

C(CSC(=S)N)SC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864197 | |

| Record name | Ethylene bisdithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34731-32-3 | |

| Record name | Ethylene bisdithiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34731-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamodithioic acid, 1,2-ethanediyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034731323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene bisdithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-Methoxybenzo[D]isoxazol-3-YL)acetic acid](/img/structure/B3051503.png)

![3-Bromobenzo[c]isothiazole](/img/structure/B3051515.png)